molecular formula C12H13ClN4O B190031 5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine CAS No. 116062-22-7

5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine

Cat. No. B190031
M. Wt: 264.71 g/mol
InChI Key: TUILBPSIRUMDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Pharmaceutical Chemistry and Drug Discovery

5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine derivatives have been utilized in pharmaceutical chemistry, particularly in drug discovery. For example, novel pyrimidine-5-carboxamide derivatives bearing a 3-chloro-4-methoxybenzylamino group at the 4-position were identified as potent and highly selective phosphodiesterase 5 inhibitors. One such derivative, avanafil, exhibited a potent relaxant effect on isolated rabbit cavernosum and high isozyme selectivity (Sakamoto et al., 2014).

Crystallography and Molecular Structure Analysis

The compound and its derivatives are also significant in the field of crystallography and molecular structure analysis. For instance, studies have been conducted on the crystallization and molecular recognition processes involving hydrogen bonding of pyrimidine derivatives, providing insights into the tautomeric forms and structural ordering in various salts and cocrystals (Rajam et al., 2017).

Antitumor Properties

There is also research focusing on the antitumor properties of 5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine derivatives. For instance, reactions of specific pyrimidine derivatives have been used to synthesize compounds for antitumor property studies (Grigoryan et al., 2008).

Drug Action and Biological Properties

The targeted drug action of pharmaceuticals containing pyrimidine functionality likely depends heavily on molecular recognition processes involving hydrogen bonding, which is a critical area of study for understanding the biological and pharmacological properties of these compounds (Rajam et al., 2017).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of various pyrimidine derivatives, including 5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine, contributes significantly to the development of new chemical entities with potential therapeutic applications. This includes studies on the synthesis routes, quantum chemical calculations, and analysis of molecular properties (Saracoglu et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chloro-6-methylpyrimidin-2-ylamine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-chloro-4-N-[(4-methoxyphenyl)methyl]pyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-18-9-4-2-8(3-5-9)6-15-12-10(14)11(13)16-7-17-12/h2-5,7H,6,14H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUILBPSIRUMDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N4-(4-methoxybenzyl)pyrimidine-4,5-diamine

Synthesis routes and methods

Procedure details

Part A. A solution of 5-amino-4,6-dichloropyrimidine (24.6 g, 150 mmol), 4-methoxybenzylamine (20.0 mL, 150 mmol) and diisopropylethylamine (30.0 mL, 172 mmol) in ethanol (200 mL) was heated to ref lux for 4 days. After cooling, the solution was evaporated and the residue partitioned between water and ethyl acetate. The organic layer was washed with more water and brine, and the three aqueous phases were back-extracted in sequence with ethyl acetate. The extracts were combined, dried over sodium sulfate, filtered and evaporated. The resulting solid was triturated with ether, collected by filtration and dried under vacuum to afford pure product, 5-amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine. m.p. 187-188° C. TLC RF 0.11 (30:70 ethyl acetate-hexane). 1H NMR (300 MHz, CDCl3): Δ 8.12 (1H, s), 7.33 (2H! d, J=9.0 Hz), 6.89 (2H, d, J=9.0 Hz), 5. 01 (1H, br), 4. 61 (2H, d, J=5. 1 Hz), 3. 81 (3H, s), 3.35 (2H, br). MS (NH3-CI): m/e 268 (4), 267 (31), 266 (15), 265 (100).
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Khoje, A Kulendrn, C Charnock, B Wan… - Bioorganic & medicinal …, 2010 - Elsevier
Purine analogs modified in the five-membered ring have been synthesized and examined for antibacterial activity against Mycobacterium tuberculosis H 37 Rv in vitro employing the …
Number of citations: 41 www.sciencedirect.com

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